tert-Butyl 6-chloro-3,5-dioxohexanoate
Overview
Description
tert-Butyl 6-chloro-3,5-dioxohexanoate is a chemical compound with the molecular formula C10H15ClO4. It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the production of cholesterol-lowering drugs such as rosuvastatin .
Preparation Methods
The synthesis of tert-Butyl 6-chloro-3,5-dioxohexanoate can be achieved through several methods. One common approach involves the asymmetric reduction of this compound using biocatalysts such as carbonyl reductase . This method offers high enantioselectivity and yield, making it suitable for industrial applications. Another method involves the use of Lactobacillus kefir cells for the asymmetric synthesis of the compound . This biotransformation process is efficient and environmentally friendly, providing high stereoselectivity and yield.
Chemical Reactions Analysis
tert-Butyl 6-chloro-3,5-dioxohexanoate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of this compound using carbonyl reductase results in the formation of tert-Butyl 6-chloro-3,5-dihydroxyhexanoate . Common reagents used in these reactions include NADH/NADPH as cofactors for the biocatalysts. The major products formed from these reactions are chiral intermediates used in the synthesis of pharmaceuticals.
Scientific Research Applications
tert-Butyl 6-chloro-3,5-dioxohexanoate has several scientific research applications. It is primarily used as an intermediate in the synthesis of cholesterol-lowering drugs such as rosuvastatin . The compound’s high enantioselectivity and yield make it valuable in the pharmaceutical industry. Additionally, it is used in academic research to study biocatalytic processes and the development of environmentally friendly synthesis methods .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3,5-dioxohexanoate involves its reduction to tert-Butyl 6-chloro-3,5-dihydroxyhexanoate by biocatalysts such as carbonyl reductase . This reduction process is highly enantioselective and involves the regeneration of cofactors such as NADH/NADPH. The molecular targets and pathways involved in this process are primarily related to the activity of the biocatalysts and the regeneration of cofactors.
Comparison with Similar Compounds
tert-Butyl 6-chloro-3,5-dioxohexanoate is similar to other chiral intermediates used in the synthesis of pharmaceuticals. For example, tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate is another valuable chiral synthon used in the production of cholesterol-lowering drugs . The uniqueness of this compound lies in its high enantioselectivity and yield, making it a preferred intermediate in the pharmaceutical industry.
Properties
IUPAC Name |
tert-butyl 6-chloro-3,5-dioxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSBGCKDNJMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439647 | |
Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276249-18-4 | |
Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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